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Core Science & Biosynthesis

Foundational

Introduction: The Versatility of a Doubly Protected Amino Alcohol

An In-Depth Technical Guide to the Research Applications of Fmoc-Lys(Boc)-ol In the landscape of modern chemical biology and drug discovery, the precise assembly of complex molecular architectures is paramount. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of Fmoc-Lys(Boc)-ol

In the landscape of modern chemical biology and drug discovery, the precise assembly of complex molecular architectures is paramount. Among the vast toolkit of chemical reagents, Fmoc-L-Lys(Boc)-ol stands out as a uniquely versatile building block. This derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the epsilon-amino group by an acid-labile tert-Butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is reduced to a primary alcohol, offers researchers a powerful tool for a range of sophisticated applications.

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core uses of Fmoc-Lys(Boc)-ol. We will delve into its fundamental role in solid-phase peptide synthesis (SPPS), its utility in the challenging synthesis of C-terminally modified peptides, and its burgeoning importance as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Profile of Fmoc-Lys(Boc)-ol
PropertyValue
Molecular Formula C₂₆H₃₄N₂O₅[1]
Molecular Weight 454.56 g/mol [1]
CAS Number 198561-38-5[1]
Appearance White powder
Storage Store at -20°C[1]

The strategic placement of orthogonal protecting groups is the cornerstone of Fmoc-Lys(Boc)-ol's utility. The Fmoc group is readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of a peptide chain from the N-terminus.[2][3] Conversely, the Boc group is stable to these basic conditions but can be efficiently cleaved with a moderately strong acid, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step of peptide synthesis.[3][4][5] This orthogonal protection scheme allows for the selective deprotection and functionalization of either the α-amino or ε-amino group of the lysine residue, providing a high degree of synthetic flexibility.[6]

Core Application: A Staple in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-ol is a standard reagent for the incorporation of a lysine residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[3] The protection of the ε-amino group with the Boc group is crucial to prevent unwanted side reactions at this nucleophilic site during peptide chain elongation.[7]

The Causality Behind its Use in SPPS

The choice of Fmoc-Lys(Boc)-OH (the carboxylic acid counterpart) is the most common for standard peptide synthesis.[7] However, Fmoc-Lys(Boc)-ol is employed when a C-terminal alcohol functionality is desired on the final peptide, or when it is to be used as a starting point for further C-terminal modifications. The primary alcohol offers a reactive handle that is distinct from the amide bonds of the peptide backbone and the various side-chain functionalities.

Experimental Protocol: Incorporation of Fmoc-Lys(Boc)-ol into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of Fmoc-Lys(Boc)-ol to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-Lys(Boc)-ol

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, isopropanol, diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Lys(Boc)-ol:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-ol (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the lysine) are removed using a cleavage cocktail, typically containing a high concentration of TFA.[8]

Advanced Application: C-Terminal Modification of Peptides

The synthesis of peptides with modified C-termini presents a significant challenge in peptide chemistry, as the C-terminus is typically anchored to the solid support during SPPS. Fmoc-Lys(Boc)-ol provides an elegant solution to this problem. By incorporating this amino alcohol at the C-terminus, the free hydroxyl group can be further functionalized either on the solid support or after cleavage.

This strategy allows for the introduction of a wide array of functionalities, including esters, ethers, and other moieties via reaction with the primary alcohol. This is particularly valuable for creating peptide-based drugs with improved pharmacokinetic properties, such as enhanced stability and bioavailability.

Pivotal Role as a Linker in Bioconjugation

The orthogonal protecting groups of Fmoc-Lys(Boc)-ol make it an ideal linker molecule for the synthesis of complex bioconjugates.[9] The ability to selectively deprotect and functionalize the α-amino and ε-amino groups allows for the stepwise attachment of different molecular entities.

Application in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are a class of biotherapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.[] Peptide linkers, often containing a lysine residue, are designed to be stable in circulation but are cleaved by specific enzymes within the tumor microenvironment, releasing the cytotoxic payload.[] Fmoc-Phe-Lys(Boc)-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[12][13][]

ADC_Linker cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker_Detail Linker Synthesis using Fmoc-Lys(Boc)-ol Antibody Antibody Linker Linker Antibody->Linker Covalent Bond Cytotoxic_Drug Cytotoxic_Drug Linker->Cytotoxic_Drug Cleavable Bond Fmoc_Lys_Boc_ol Fmoc-Lys(Boc)-ol Linker->Fmoc_Lys_Boc_ol Derived from Peptide_Spacer Peptide Spacer Fmoc_Lys_Boc_ol->Peptide_Spacer Incorporation PAB_Spacer PAB Spacer Peptide_Spacer->PAB_Spacer Coupling

Caption: Role of Fmoc-Lys(Boc)-ol in ADC Linker Synthesis.

Application in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[15] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. Fmoc-Lys(Boc)-ol serves as a valuable building block for the synthesis of these linkers, providing a scaffold for the attachment of the two ligands.

Synthesis of Fluorescent Probes

Fluorescently labeled peptides are indispensable tools in biomedical research for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[16] The lysine side chain is a common site for the attachment of fluorescent dyes.[17]

Fmoc-Lys(Boc)-ol can be utilized in the synthesis of fluorescent probes where the fluorophore is attached to the lysine side chain.[18] The Boc protecting group on the ε-amino group can be selectively removed on the solid support, allowing for the coupling of a fluorescent dye before the final cleavage of the peptide from the resin. This approach enables the site-specific labeling of peptides with a wide variety of fluorophores.

Experimental Workflow: Synthesis of a C-Terminally Labeled Fluorescent Peptide

Fluorescent_Peptide_Synthesis Start Start with Fmoc-Lys(Boc)-ol loaded resin SPPS Solid-Phase Peptide Synthesis Start->SPPS Selective_Deprotection Selective Boc Deprotection of Lysine Side Chain SPPS->Selective_Deprotection Fluorophore_Coupling Couple Fluorescent Dye to ε-amino group Selective_Deprotection->Fluorophore_Coupling Final_Cleavage Cleavage from Resin and Global Deprotection Fluorophore_Coupling->Final_Cleavage Purification Purification by HPLC Final_Cleavage->Purification Final_Product C-Terminally Labeled Fluorescent Peptide Purification->Final_Product

Caption: Workflow for C-terminal fluorescent peptide synthesis.

Conclusion

Fmoc-Lys(Boc)-ol is a testament to the power of strategic molecular design in advancing scientific research. Its orthogonal protecting groups and C-terminal alcohol functionality provide a remarkable degree of synthetic flexibility, enabling its use in a wide array of applications. From its foundational role in the synthesis of peptides with unique C-terminal modifications to its critical function as a linker in the development of next-generation therapeutics like ADCs and PROTACs, Fmoc-Lys(Boc)-ol continues to be an invaluable tool for chemists and biologists alike. As the pursuit of ever more complex and targeted molecular therapies continues, the utility of this versatile building block is certain to expand even further.

References
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. National Center for Biotechnology Information. [Link]

  • Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - MDPI. MDPI. [Link]

  • Solid-phase synthesis of C-terminal modified peptides - Academia.edu. Academia.edu. [Link]

  • Synthesis of novel fluorogenic L-Fmoc lysine derivatives as potential tools for imaging cells. Europe PMC. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - The Raj Group. The Raj Group. [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC. National Center for Biotechnology Information. [Link]

  • Solid-phase synthesis of C-terminally modified peptides - Radboud Repository. Radboud University. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. [Link]

  • Synthesis of fluorescent probes - Rsc.org. Royal Society of Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Fmoc-Lys(Boc)-OH [71989-26-9] - Aapptec Peptides. Aapptec. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Drake University. [Link]

  • ADC Linker pathway - Adooq Bioscience. Adooq Bioscience. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC. National Center for Biotechnology Information. [Link]

  • Fmoc-Lys(Boc)-OH [71989-26-9] - Aapptec Peptides. Aapptec. [Link]

  • Fmoc solid phase peptide synthesis? - ResearchGate. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis and Purification of Fmoc-Lys(Boc)-ol

Executive Summary Fmoc-Lys(Boc)-ol [(9H-fluoren-9-yl)methyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate] is a critical intermediate in peptidomimetic drug design. Unlike its carboxylic acid precursor used in standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-Lys(Boc)-ol [(9H-fluoren-9-yl)methyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate] is a critical intermediate in peptidomimetic drug design. Unlike its carboxylic acid precursor used in standard Solid Phase Peptide Synthesis (SPPS), the alcohol form serves as a precursor for peptide aldehydes (protease inhibitors), C-terminal modified peptides, and polymer conjugates.

This guide details the Mixed Anhydride/Borohydride Reduction method. This route is selected for its high fidelity in preserving the base-labile Fmoc group and the acid-labile Boc group simultaneously, a balance that aggressive reducing agents (e.g., LiAlH₄) often disrupt.

Part 1: Strategic Synthesis Architecture

The Chemoselectivity Challenge

The synthesis of Fmoc-Lys(Boc)-ol requires reducing the C-terminal carboxylic acid to a primary alcohol while leaving two orthogonal protecting groups intact:

  • Fmoc (N-alpha): Cleaved by secondary amines (piperidine) and susceptible to basic hydrolysis.

  • Boc (N-epsilon): Cleaved by moderate acids (TFA, HCl).

Selected Methodology: Mixed Anhydride Activation / NaBH₄ Reduction This protocol operates at low temperatures (-15°C to 0°C) and near-neutral pH during the critical reduction phase, ensuring the stability of both protecting groups.

Reaction Scheme Logic
  • Activation: The carboxylic acid is converted to a mixed anhydride using Isobutyl Chloroformate (IBCF) and a tertiary base (N-Methylmorpholine).

  • Reduction: The mixed anhydride is reduced in situ by aqueous Sodium Borohydride (NaBH₄).

Figure 1: Step-wise logic for the conversion of Fmoc-Lys(Boc)-OH to the alcohol via mixed anhydride.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Fmoc-Lys(Boc)-OH Substrate1.0Dry thoroughly in vacuo before use.
Isobutyl Chloroformate (IBCF) Activator1.1Moisture sensitive; use fresh bottle.
N-Methylmorpholine (NMM) Base1.1Preferred over TEA to reduce racemization.
Sodium Borohydride (NaBH₄) Reducing Agent2.5Dissolved in water immediately before use.
Dimethoxyethane (DME) Solvent-Anhydrous; THF is a viable alternative.
Step-by-Step Methodology
1. Activation (Formation of Mixed Anhydride)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Fmoc-Lys(Boc)-OH (10 mmol, 4.68 g) in anhydrous DME (50 mL).

  • Cooling: Cool the solution to -15°C using an ice/salt bath or cryostat.

  • Base Addition: Add N-Methylmorpholine (11 mmol, 1.21 mL) via syringe. Stir for 5 minutes.

  • Activation: Dropwise add Isobutyl Chloroformate (11 mmol, 1.43 mL) over 5-10 minutes.

    • Critical Control Point: Maintain temperature below -10°C to prevent decomposition of the mixed anhydride into the isobutyl ester.

    • Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 1-2 minutes.

2. Reduction
  • Preparation: Dissolve NaBH₄ (25 mmol, 0.95 g) in 10 mL of distilled water.

  • Addition: Remove the precipitate by rapid filtration (optional, but recommended for cleaner reaction) OR add the NaBH₄ solution directly to the reaction mixture at -15°C.

    • Note: Direct addition is common. If filtering, do it quickly under inert atmosphere.

  • Reaction: Add the aqueous NaBH₄ slowly (gas evolution: H₂).

  • Warming: Allow the reaction to warm to 0°C naturally over 20 minutes. Stir at 0°C for an additional 30-60 minutes.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting material (Rf ~0.[1]1) should disappear, and product (Rf ~0.4) should appear.[1]

3. Quenching & Workup
  • Quench: Slowly add saturated NH₄Cl solution or 5% citric acid to quench excess borohydride.

    • Caution: Vigorous gas evolution.

  • Extraction: Evaporate the organic solvent (DME) under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (EtOAc, 100 mL).

  • Washing: Wash the organic phase sequentially with:

    • 1N HCl or 5% Citric Acid (2 x 30 mL) – Removes unreacted amine/NMM.

    • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted starting acid.

    • Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude white solid.

Part 3: Purification & Characterization

Purification Strategy

While recrystallization is possible (EtOAc/Hexane), Flash Column Chromatography is recommended to remove trace urethane byproducts formed during activation.

Figure 2: Decision tree for purification based on crude purity.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient of Methanol in Dichloromethane (DCM).

    • Start: 100% DCM.

    • Ramp: 1% MeOH to 5% MeOH.

  • Rf Value: ~0.4 in 5% MeOH/DCM.

Characterization Data (Expected)
  • Appearance: White crystalline solid or foam.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.76–7.25 (m, 8H, Fmoc Ar-H).
      
    • 
       5.20 (br d, 1H, NH-Fmoc).
      
    • 
       4.60 (br s, 1H, NH-Boc).
      
    • 
       4.40 (d, 2H, Fmoc CH₂).
      
    • 
       4.20 (t, 1H, Fmoc CH).
      
    • 
       3.65–3.50 (m, 2H, -CH ₂OH).
      
    • 
       3.10 (m, 2H, Lys 
      
      
      
      -CH₂).
    • 
       1.44 (s, 9H, Boc t-Bu).
      
  • Mass Spectrometry (ESI): Calculated for C₂₆H₃₄N₂O₅ [M+Na]⁺: 477.2. Found: 477.x.

Part 4: Troubleshooting & Storage

Common Failure Modes
IssueCauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure anhydrous solvents; keep temp <-10°C during activation.
Isobutyl Ester Formation Slow ReductionAdd NaBH₄ immediately after activation time (1-2 min). Do not wait.
Fmoc Cleavage pH too high during reductionAvoid large excess of NaBH₄; ensure temperature stays near 0°C.
Racemization Over-activationUse NMM (weaker base) instead of TEA; strictly control temperature.
Storage
  • Condition: Store at -20°C.

  • Stability: Stable for >1 year if kept dry. The alcohol is less prone to cyclization than the activated ester, but avoid acidic vapors which remove the Boc group.

References

  • Rodriguez, M., et al. (1991). A Simple and Safe Preparation of N-Protected Amino Alcohols. Tetrahedron Letters, 32(7), 923-926.

    • Foundational protocol for Mixed Anhydride/NaBH4 reduction of Fmoc-amino acids.
  • Sigma-Aldrich. (2024). Fmoc-Lys(Boc)

    • Source for starting m
  • Chem-Impex International. (2024). Fmoc-L-Lys(Boc)

    • Physical property verification for lysine deriv
  • Ho, P. T., et al. (1993). Reduction of Amino Acids to Amino Alcohols.[][3] Journal of Organic Chemistry.

    • Mechanistic insights into borohydride reductions of mixed anhydrides.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Lys(Boc)-ol

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Fmoc-Lys(Boc)-ol was not publicly available. The following in-depth guide has been meticulously constructed by a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Fmoc-Lys(Boc)-ol was not publicly available. The following in-depth guide has been meticulously constructed by a Senior Application Scientist based on the comprehensive safety data for the closely related and widely used analogue, Fmoc-Lys(Boc)-OH, general principles for handling protected amino alcohols, and extensive experience in synthetic chemistry laboratory practices. The provided protocols and recommendations are designed to constitute a self-validating system of safety for researchers, scientists, and drug development professionals.

Introduction: The Role and Chemical Nature of Fmoc-Lys(Boc)-ol

Fmoc-Lys(Boc)-ol is a pivotal building block in modern chemical biology and drug discovery, primarily utilized in the synthesis of peptides and other complex organic molecules.[1][2] Its unique structure, featuring an alcohol functional group instead of a carboxylic acid, makes it a valuable tool for introducing a lysine residue with a handle for further modification or for the creation of peptide mimics with altered pharmacological properties. The molecule incorporates two critical protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the epsilon-amino group of the lysine side chain.[1][2] This orthogonal protection scheme allows for selective deprotection and subsequent elaboration of the molecule at specific sites, a cornerstone of solid-phase peptide synthesis (SPPS).[1][2]

The presence of the alcohol functionality, in place of the more common carboxylic acid, imparts distinct reactivity to the molecule. While the general handling precautions associated with the Fmoc and Boc protecting groups remain consistent with its carboxylic acid counterpart, the hydroxyl group introduces considerations regarding its own reactivity and potential for different degradation pathways. This guide will provide a thorough examination of the safety and handling protocols necessary to work with this specialized reagent, ensuring both personal safety and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

While a specific hazard classification for Fmoc-Lys(Boc)-ol is not available, an analysis of its constituent parts and data from the analogous Fmoc-Lys(Boc)-OH allows for a robust risk assessment.[3][4][5] The primary hazards are associated with its potential for dust formation and the chemical properties of the protecting groups.

1. Physical Hazards:

  • Dust Explosion: Like many fine organic powders, Fmoc-Lys(Boc)-ol has the potential to form explosive mixtures with air if dispersed in sufficient concentration.[5] While the product in its delivered form is not typically dust explosion capable, the enrichment of fine dust during handling can increase this risk.[5]

2. Health Hazards:

  • Inhalation: Inhalation of the dust may cause respiratory tract irritation.[6][7]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6][7] While not classified as a skin irritant, good laboratory practice dictates minimizing skin exposure.[4][5]

  • Eye Contact: Direct contact with the eyes may cause irritation.[3]

  • Ingestion: May be harmful if swallowed.[6][7]

It is important to note that for Fmoc-Lys(Boc)-OH, toxicological properties have not been thoroughly investigated, and it is not classified as acutely toxic, a skin or eye irritant, a sensitizer, or a carcinogen.[4][5][8] However, the absence of data does not equate to the absence of hazard, and a conservative approach to handling is always warranted.

Safe Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling Fmoc-Lys(Boc)-ol is paramount. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation: All handling of powdered Fmoc-Lys(Boc)-ol should be conducted in a well-ventilated area.[4][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure, especially when weighing or transferring the material.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]Protects eyes from airborne dust particles and accidental splashes.
Skin Protection Impervious laboratory coat. Nitrile or latex gloves (inspect before use).[3]Prevents skin contact with the chemical. Proper glove removal technique is essential to avoid contaminating hands.
Respiratory Protection For large quantities or in situations where dust generation is unavoidable, a NIOSH-approved N95 or P1 dust mask should be worn.[3][8]Minimizes the inhalation of fine particles.

Experimental Protocols for Safe Handling

Weighing and Transferring Fmoc-Lys(Boc)-ol

This procedure is designed to minimize dust generation and potential exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: lab coat, safety glasses, and gloves.

    • Clean the work surface within the fume hood.

  • Procedure:

    • Allow the container of Fmoc-Lys(Boc)-ol to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Carefully open the container inside the fume hood.

    • Use a spatula to gently transfer the desired amount of powder to a tared weigh boat or reaction vessel. Avoid any actions that could create airborne dust.

    • Once the desired amount is weighed, securely close the primary container.

    • Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, which should then be disposed of as chemical waste.

  • Post-Procedure:

    • Properly dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

    • Remove gloves using the proper technique and wash hands thoroughly with soap and water.[3]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Equilibrate Reagent prep2->prep3 handle1 Open Container prep3->handle1 handle2 Weigh/Transfer Reagent handle1->handle2 handle3 Close Container handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 G spill Spill Occurs Assess Situation ppe Don Appropriate PPE Include Respiratory Protection if Needed spill:f1->ppe:f0 contain Contain the Spill Gently sweep up solid material Avoid generating dust ppe:f1->contain:f0 dispose Dispose of Waste Place in a labeled container Clean spill area contain:f2->dispose:f0 report Report Incident Inform Supervisor/Safety Officer dispose:f2->report:f0

Caption: Emergency Protocol for Fmoc-Lys(Boc)-ol Spills.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [3][8]* Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists. [3][8]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [3]* Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [3][8] In all cases of exposure, provide the attending medical professional with the available safety information for the compound.

Disposal Considerations

All waste containing Fmoc-Lys(Boc)-ol must be handled in accordance with local, state, and federal regulations. [6][10]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, weigh boats, paper towels) and excess reagent should be placed in a clearly labeled, sealed container for chemical waste disposal.

  • Liquid Waste: Solutions containing Fmoc-Lys(Boc)-ol should be collected in a designated, labeled container for liquid chemical waste. Do not discharge into the sewer system. [6]

Conclusion

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Lys(Boc,Me)-OH. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Iris Biotech GmbH. (2026, February 28). Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc)-OH. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

  • Polish Chemical Society. (n.d.). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • AnaSpec, Inc. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]

  • Peptide Sciences. (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Efficient Anchoring of Fmoc-Lys(Boc)-ol to 2-Chlorotrityl Chloride Resin for Solid-Phase Synthesis of C-Terminal Peptide Alcohols

Abstract The synthesis of peptides with a C-terminal alcohol, known as peptide alcohols, requires a non-standard approach for anchoring the initial building block to the solid support. Unlike typical solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of peptides with a C-terminal alcohol, known as peptide alcohols, requires a non-standard approach for anchoring the initial building block to the solid support. Unlike typical solid-phase peptide synthesis (SPPS), which relies on the carboxylic acid of the first amino acid, amino alcohols lack this functional group. This guide provides a detailed, field-proven protocol for the efficient coupling of Fmoc-Lys(Boc)-ol, a common N-alpha and side-chain protected amino alcohol, to 2-Chlorotrityl Chloride (2-CTC) resin. We will delve into the mechanistic rationale, step-by-step procedures for loading and quantification, and a troubleshooting guide to ensure high-yield, reliable results for researchers in peptide chemistry and drug development.

Foundational Principles: The "First-Residue" Challenge

Standard SPPS begins by forming a stable ester or amide bond between the C-terminal carboxyl group of an amino acid and a functionalized resin.[1][2] However, C-terminal peptide alcohols are crucial synthons and possess unique biological activities, but their synthesis is complicated by the absence of this carboxylic acid handle.[3]

1.1. Strategic Solution: Leveraging a Hyper-Acid Labile Resin

The most robust and widely adopted strategy involves the direct alkylation of the amino alcohol's primary hydroxyl group onto a highly reactive resin. The 2-Chlorotrityl Chloride (2-CTC) resin is the support of choice for this application due to several key advantages[4][5]:

  • High Reactivity: The trityl chloride group is an excellent leaving group, readily forming a stable trityl carbocation that is highly susceptible to nucleophilic attack by the primary alcohol of Fmoc-Lys(Boc)-ol.[6]

  • Suppression of Side Reactions: The steric bulk of the trityl group effectively prevents common side reactions like diketopiperazine formation, which can be a significant issue with other resin types.[5][7]

  • Mild Cleavage Conditions: The resulting ether linkage is extremely acid-labile, allowing the final peptide alcohol to be cleaved from the resin using very dilute acid solutions (e.g., 1% Trifluoroacetic Acid in DCM), which preserves common acid-sensitive side-chain protecting groups like Boc.[4][7]

  • Racemization-Free Attachment: The SN1-type reaction mechanism for loading onto 2-CTC resin is known to be free from enantiomerization, preserving the stereochemical integrity of the amino alcohol.[4][5][8]

1.2. The Critical Role of Anhydrous Conditions

The 2-CTC resin's high reactivity also makes it extremely sensitive to moisture. Water can hydrolyze the active chlorotrityl group to an unreactive hydroxyl-trityl alcohol, significantly reducing the resin's loading capacity.[4][5] Therefore, the use of anhydrous solvents and reagents is paramount for successful coupling.[4]

Experimental Protocol: Loading and Validation

This section details the complete workflow for coupling Fmoc-Lys(Boc)-ol to 2-CTC resin, followed by capping of unreacted sites and quantifying the loading efficiency.

2.1. Materials and Reagents

  • 2-Chlorotrityl Chloride (2-CTC) Resin (e.g., 100-200 mesh, ~1.6 mmol/g substitution)

  • Fmoc-Lys(Boc)-ol

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH), Anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel with a sintered glass frit

  • Rotary shaker or mechanical agitator

  • UV-Vis Spectrophotometer and quartz cuvettes

2.2. Overall Experimental Workflow

The process involves swelling the resin, performing the coupling reaction, capping unreacted sites to prevent side-chain growth during synthesis, and finally, quantifying the successful loading.

G Resin 2-CTC Resin Swell 1. Swell Resin (Anhydrous DCM) Resin->Swell Couple 2. Couple Fmoc-Lys(Boc)-ol (DIPEA, DCM) Swell->Couple Cap 3. Cap Unreacted Sites (DCM:MeOH:DIPEA) Couple->Cap Wash 4. Wash & Dry Resin Cap->Wash Quantify 5. Quantify Loading (Fmoc Assay) Wash->Quantify Ready Loaded Resin Ready for SPPS Quantify->Ready

Caption: High-level workflow for loading Fmoc-Lys(Boc)-ol onto 2-CTC resin.

2.3. Detailed Step-by-Step Protocol

Step 1: Resin Swelling

  • Place the 2-CTC resin (e.g., 1.0 g) into an SPPS reaction vessel.

  • Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[6]

  • Drain the DCM through the vessel's frit.

Causality Check: Swelling the polystyrene matrix is essential to expose the reactive chlorotrityl sites within the bead, ensuring they are accessible for the coupling reaction.[9]

Step 2: Coupling Reaction

  • In a separate flask, dissolve Fmoc-Lys(Boc)-ol (1.5 equivalents relative to the resin's theoretical substitution) in a minimal volume of anhydrous DCM.

  • Add this solution to the swollen, drained resin.

  • Add DIPEA (3.0 equivalents relative to the amino alcohol) to the resin slurry.[10]

  • Agitate the mixture at room temperature for 1-2 hours.[7][8]

Causality Check: DIPEA acts as a non-nucleophilic, sterically hindered base. Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards product formation without competing with the amino alcohol as a nucleophile.[6]

Step 3: Capping Unreacted Sites

  • After the coupling reaction, drain the reaction solution.

  • To cap any remaining unreacted chlorotrityl groups, add a freshly prepared solution of DCM:MeOH:DIPEA (17:2:1 v/v/v).[6][10] Use approximately 10 mL per gram of starting resin.

  • Agitate for 30-45 minutes at room temperature.[6][7]

Causality Check: Capping is a critical step. Any unreacted chloride sites could be converted to hydroxyl groups in subsequent steps, leading to the initiation of failure sequences (truncations) during the peptide synthesis. Methanol is a small, reactive nucleophile that effectively and irreversibly blocks these sites.[6]

Step 4: Washing and Drying

  • Drain the capping solution.

  • Wash the resin thoroughly in sequence with:

    • DCM (3x)

    • DMF (3x)

    • MeOH (3x)

  • Dry the resin under high vacuum to a constant weight.

2.4. Quality Control: Quantification of Loading via Fmoc Assay

Verifying the loading (substitution) of the resin is mandatory for calculating the correct stoichiometry of reagents for subsequent SPPS cycles. The most common method is UV spectrophotometry.[11]

Protocol for Fmoc Quantification:

  • Accurately weigh a small amount of the dry, loaded resin (approx. 5-10 mg) into a small vial.

  • Add a precisely known volume (e.g., 2.0 mL) of 20% (v/v) piperidine in DMF.

  • Agitate for 30 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzofulvene-piperidine adduct.[7][12]

  • Dilute a known aliquot of the supernatant with DMF to a final volume that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measure the absorbance (A) of the diluted solution against a 20% piperidine/DMF blank at the absorbance maximum (typically ~301 nm).[7]

  • Calculate the loading using the Beer-Lambert law.

Calculation Formula: Loading (mmol/g) = (A × V_dilution × Dilution Factor) / (ε × m × l)

ParameterDescriptionTypical Value
A Measured AbsorbanceUnitless
V_dilution Final volume of diluted sample (L)e.g., 0.003 L
Dilution Factor Total volume / Aliquot volumee.g., 2 mL / 0.1 mL = 20
ε Molar extinction coefficient7800 L mol⁻¹ cm⁻¹ at 301 nm[7]
m Mass of dry resin (g)e.g., 0.005 g
l Path length of the cuvette (cm)1 cm

Expected Results: Successful loading typically yields a substitution of 0.4 - 0.9 mmol/g, depending on the initial resin capacity and the steric hindrance of the amino alcohol.

Mechanistic Insights & Troubleshooting

3.1. Reaction Mechanism

The coupling proceeds via a substitution reaction where the hydroxyl group of Fmoc-Lys(Boc)-ol displaces the chloride on the resin. The highly stabilized trityl carbocation intermediate suggests a mechanism with significant SN1 character.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation ResinCl Resin-Trityl-Cl ResinCarbocation Resin-Trityl⁺ ResinCl->ResinCarbocation (Slow, S_N1) CoupledResinProtonated Resin-Trityl-O⁺(H)-Lys(Boc)-Fmoc ResinCarbocation->CoupledResinProtonated (Fast) Chloride Cl⁻ AminoAlcohol Fmoc-Lys(Boc)-OH AminoAlcohol->CoupledResinProtonated FinalProduct Resin-Trityl-O-Lys(Boc)-Fmoc CoupledResinProtonated->FinalProduct DIPEA DIPEA DIPEAH DIPEA-H⁺ DIPEA->DIPEAH (Fast)

Caption: Proposed SN1 mechanism for coupling the amino alcohol to 2-CTC resin.

3.2. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Loading 1. Inactive resin due to hydrolysis.[4][5] 2. Insufficient swelling. 3. Non-anhydrous solvents/reagents.[4]1. Use fresh, properly stored resin or reactivate it with thionyl chloride.[13] 2. Ensure resin swells for at least 30-60 min in anhydrous DCM. 3. Use freshly opened anhydrous solvents. Dry Fmoc-Lys(Boc)-ol under vacuum before use.
Inconsistent Loading 1. Inaccurate weighing of small resin quantities for QC. 2. Incomplete Fmoc cleavage during the assay.1. Use a calibrated analytical balance and use a larger sample size (15-20 mg) for better accuracy. 2. Ensure complete suspension and agitation for the full 30 min during the Fmoc assay.
Decreasing Yield in Subsequent SPPS Incomplete capping of unreacted sites.Always perform the capping step immediately after the loading reaction. Use a fresh capping solution.[6][10]

Conclusion

The successful anchoring of the first amino alcohol is a foundational step for the synthesis of C-terminal peptide alcohols. By leveraging the unique properties of 2-Chlorotrityl Chloride resin and adhering to stringent anhydrous conditions, researchers can achieve high-loading efficiencies. The protocol described herein, which includes essential swelling, coupling, and capping steps, provides a reliable and reproducible method. Furthermore, rigorous quality control through the Fmoc quantification assay ensures that subsequent peptide elongation steps are based on accurate substitution values, ultimately leading to higher purity and yield of the final peptide product.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Gutiérrez, L., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molbank, 2023(4), M1723. Available from: [Link]

  • Almac Group. (2022). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture sensitive resin. Available from: [Link]

  • AAPPTec Peptides. Attaching the first amino acid to a resin. Available from: [Link]

  • Corrales, L.A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Chemistry, 5(4), 2733-2748. Available from: [Link]

  • Peptideweb.com. Loading protocols. Available from: [Link]

  • Gude, M., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 646-649. Available from: [Link]

  • Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Available from: [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available from: [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

  • Alsina, J., et al. (2011). Solid phase peptide synthesis of peptide alcohols. World Intellectual Property Organization. Patent WO2011000848A1.

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis of C-Terminal Peptide Alcohols Using Fmoc-Lys(Boc)-ol

Executive Summary & Scientific Rationale C-terminal peptide alcohols are highly valued in pharmaceutical development due to their absolute resistance to carboxypeptidase degradation, making them critical for structure-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

C-terminal peptide alcohols are highly valued in pharmaceutical development due to their absolute resistance to carboxypeptidase degradation, making them critical for structure-activity relationship (SAR) studies and the synthesis of bioactive compounds like peptaibols and somatostatin analogs[1].

Fmoc-Lys(Boc)-ol (CAS 198561-38-5) is a uniquely protected amino alcohol derivative where the C-terminal carboxylic acid of lysine is reduced to an alcohol, while the ε-amine remains Boc-protected[2]. This makes it an essential synthon for generating C-terminal lysinol peptides.

However, immobilizing Fmoc-amino alcohols onto solid supports presents a significant thermodynamic and kinetic challenge. Unlike the carboxylate group of standard amino acids, the aliphatic hydroxyl group of Fmoc-Lys(Boc)-ol is a relatively weak nucleophile. When traditional 2-chlorotrityl chloride (2-CTC) resins are used, the steric bulk of the trityl group severely impedes nucleophilic attack. This results in sluggish reaction kinetics and poor resin substitution levels (often <0.15 mmol/g)[3].

To achieve self-validating, high-yield syntheses, modern Solid-Phase Peptide Synthesis (SPPS) protocols utilize two advanced linker strategies:

  • Trichloroacetimidate-Activated Wang Resin : Relies on Lewis acid catalysis. Boron trifluoride diethyl etherate (BF3·Et2O) activates the trichloroacetimidate group, creating a highly electrophilic intermediate that rapidly undergoes nucleophilic attack by the hydroxyl group of Fmoc-Lys(Boc)-ol[3].

  • Dihydropyran (DHP) HM Resin : Utilizes an acid-catalyzed electrophilic addition. The hydroxyl group of the amino alcohol adds across the double bond of the dihydropyran linker in the presence of Pyridinium p-toluenesulfonate (PPTS), forming a stable tetrahydropyranyl (THP) acetal linkage[4][5].

Quantitative Efficacy of Resin Loading Strategies

The choice of resin directly dictates the success of the peptide alcohol synthesis. The table below summarizes the quantitative performance of different loading methodologies, highlighting the inefficiency of traditional etherification versus modern catalytic approaches.

Resin TypeLinkage FormedCatalyst / ReagentsReaction TimeTemperatureYield (%)Typical Loading
2-Chlorotrityl Chloride EtherPyridine / DIPEA22 hoursRoom Temp14.6%0.15 mmol/g
DHP HM Resin Acetal (THP)PPTS (1.5 eq)16-20 hours80 °C>85.0%0.60 - 0.80 mmol/g
Trichloroacetimidate Wang EtherBF3·Et2O (0.2 eq)1 hourRoom Temp73.0%0.48 - 0.55 mmol/g

Data derived from comparative loading studies of Fmoc-amino alcohols[3][4].

Workflow Visualization

G start Fmoc-Lys(Boc)-ol (CAS: 198561-38-5) load1 BF3·Et2O, THF, 1h (Rapid Etherification) start->load1 load2 PPTS, DCE, 80°C, O/N (Acetal Formation) start->load2 resin1 Trichloroacetimidate Wang Resin resin1->load1 resin2 DHP HM Resin resin2->load2 sp_resin Resin-Bound Fmoc-Lys(Boc)-ol load1->sp_resin load2->sp_resin elongation Standard Fmoc SPPS (Deprotection & Coupling) sp_resin->elongation cleavage TFA/DCM/H2O/TIS (Simultaneous Cleavage & Deprotection) elongation->cleavage product C-Terminal Lysinol Peptide (Purified Peptide Alcohol) cleavage->product

Workflow for the Solid-Phase Synthesis of Peptide Alcohols using Fmoc-Lys(Boc)-ol.

Experimental Protocols

Pre-requisite Handling: Fmoc-Lys(Boc)-ol (MW: 454.60 g/mol ) must be stored at 0-8°C. Allow the vial to equilibrate to room temperature in a desiccator prior to opening to prevent moisture condensation, which will quench the catalysts used in the following protocols[2].

Protocol A: Lewis Acid-Catalyzed Loading onto Trichloroacetimidate Wang Resin

Causality & Mechanism: This is the preferred method for rapid synthesis. The Lewis acid (BF3·Et2O) coordinates with the nitrogen of the trichloroacetimidate, drastically enhancing the electrophilicity of the anomeric carbon. This allows the weak aliphatic alcohol of Fmoc-Lys(Boc)-ol to attack rapidly, completing the reaction in just one hour[3].

  • Resin Preparation : Swell 1.0 g of Trichloroacetimidate-activated Wang resin (initial substitution ~0.77 mmol/g) in 10 mL of anhydrous Tetrahydrofuran (THF) for 30 minutes under a nitrogen atmosphere[3].

  • Reagent Addition : Dissolve 3.0 equivalents of Fmoc-Lys(Boc)-ol in 5 mL of anhydrous THF. Transfer this solution to the swollen resin.

  • Catalysis : Dropwise, add 0.2 equivalents of Boron trifluoride diethyl etherate (BF3·Et2O).

  • Reaction : Agitate the mixture gently at room temperature for exactly 1 hour. Optimization Note: Do not exceed 1 hour. Prolonged exposure to Lewis acids will lead to the premature cleavage of the acid-sensitive Boc side-chain protecting group on the lysine residue, resulting in unwanted branching during subsequent peptide elongation.

  • Washing : Filter the resin and wash sequentially with THF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL). Dry under vacuum to a constant weight.

Protocol B: Loading onto DHP HM Resin

Causality & Mechanism: The DHP linker requires mild acidic conditions to form the acetal. Pyridinium p-toluenesulfonate (PPTS) provides the optimal pKa to drive the reaction forward without cleaving the Boc group[4].

  • Resin Preparation : Pre-swell 1.0 g of DHP HM resin in anhydrous 1,2-Dichloroethane (DCE) for 1 hour.

  • Coupling Mixture : Dissolve 3.0 equivalents of Fmoc-Lys(Boc)-ol and 1.5 equivalents of PPTS in 10 mL of anhydrous DCE[4].

  • Reaction : Add the mixture to the resin. Heat the reaction vessel to 80 °C and maintain gentle agitation under nitrogen for 16-20 hours (overnight)[4]. Optimization Note: Absolute anhydrous conditions are mandatory. Trace water will preferentially hydrolyze the DHP double bond, preventing acetal formation.

  • Quenching & Washing : Quench the reaction by adding 5 mL of Pyridine[4]. Causality: Pyridine neutralizes the PPTS catalyst, preventing the reversible cleavage of the newly formed acetal linkage during washing. Filter and wash the resin sequentially with Dimethylformamide (DMF), DCM, and Hexane. Dry overnight under vacuum.

Protocol C: Peptide Elongation and Acidic Cleavage

Once Fmoc-Lys(Boc)-ol is immobilized, standard Fmoc/tBu SPPS protocols apply.

  • Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the primary amine of the lysinol residue.

  • Coupling : Add 4.0 eq of the next Fmoc-amino acid, 4.0 eq of HBTU/HOBt (or HATU), and 8.0 eq of DIPEA in DMF. Agitate for 45-60 min. Repeat until the sequence is complete.

  • Cleavage : To simultaneously cleave the peptide alcohol from the resin and remove the side-chain Boc group from the Lysine residue, treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours at room temperature[6].

  • Isolation : Filter the resin, concentrate the filtrate under a stream of nitrogen to ~10% of its original volume, and precipitate the crude C-terminal lysinol peptide using ice-cold diethyl ether. Centrifuge and wash the pellet with ether (3x) before lyophilization.

References

  • Merck Millipore. "Peptide Resin Loading Protocols." Merck. 4

  • American Chemical Society. "Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis." ACS. 3

  • Chem-Impex International. "Nα-Fmoc-Nε-Boc-L-lysinol." Chem-Impex. 2

  • AAPPTec. "Technical Support Information Bulletin 1175 - DHP Resin (Dihydropyranyl resin)." AAPPTec. 5

  • ResearchGate. "Functionalized Resins for the Synthesis of Peptide Alcohols." ResearchGate. 1

Sources

Method

incorporating Fmoc-Lys(Boc)-ol into peptide libraries

Application Note: Advanced Protocols for Incorporating Fmoc-Lys(Boc)-ol into Peptide Libraries Executive Summary The incorporation of C-terminal peptide alcohols into synthetic libraries represents a critical strategy in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Incorporating Fmoc-Lys(Boc)-ol into Peptide Libraries

Executive Summary

The incorporation of C-terminal peptide alcohols into synthetic libraries represents a critical strategy in modern drug development. Modifying the C-terminus from a standard carboxylic acid to an alcohol significantly enhances proteolytic stability, alters membrane permeability, and serves as a precursor for peptide aldehydes (potent protease inhibitors)[1]. However, the integration of amino alcohol building blocks, such as Fmoc-Lys(Boc)-ol , presents a unique synthetic challenge: the absence of a C-terminal carboxylate renders standard amide-forming coupling reagents (e.g., DIC, HATU) ineffective for initial resin anchoring.

This application note provides a field-proven, self-validating methodology for tethering Fmoc-Lys(Boc)-ol to solid supports, detailing the mechanistic causality behind linker selection and offering step-by-step protocols for successful library generation.

Mechanistic Insights: Overcoming the Anchoring Bottleneck

To incorporate Fmoc-Lys(Boc)-ol at the C-terminus, the molecule must be anchored to the solid support via its primary hydroxyl group. This requires specialized linkers that can form stable bonds with alcohols while remaining orthogonal to standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) conditions.

Why 2-Chlorotrityl Chloride (2-CTC) Resin is the Gold Standard: In our experience, 2-CTC resin is the optimal choice for anchoring Fmoc-amino alcohols[2]. The trityl carbocation is highly electrophilic and reacts with the primary alcohol of Fmoc-Lys(Boc)-ol under basic conditions (using DIPEA) to form a sterically hindered ether linkage.

  • Causality of Stability: This ether bond is completely stable to the repeated basic treatments (20% piperidine) required for Fmoc deprotection during chain elongation.

  • Causality of Cleavage: Conversely, the ether linkage is highly acid-labile, allowing for the release of the fully protected peptide alcohol using mild acid (1–5% TFA) or simultaneous global deprotection using a standard 95% TFA cocktail. Furthermore, the extreme steric bulk of the trityl group effectively suppresses C-terminal enantiomerization and prevents diketopiperazine formation during the synthesis of the first dipeptide.

While other linkers exist, they often introduce mechanistic compromises (Table 1). For instance, HMBA linkers require post-SPPS reductive cleavage (e.g., NaBH₄), which can lead to incomplete reactions or side-product formation. Safety-catch linkers (like Mmsb) offer excellent orthogonality but require a complex two-step reductive activation prior to acidolysis[3].

Table 1: Quantitative Comparison of Linker Strategies for Fmoc-Amino Alcohols
Linker SystemAnchoring ChemistryTypical Loading (mmol/g)Cleavage ConditionsMechanistic Advantage / Limitation
2-CTC Resin Base-catalyzed Etherification0.30 – 0.601–5% TFA or 95% TFAOptimal: Prevents racemization; highly acid-labile.
DHP Resin Acid-catalyzed Acetal Formation0.40 – 0.701–5% TFAGood: Stable to base, but requires acidic loading (PPTS)[4].
HMBA Resin Standard EsterificationN/A (Post-SPPS mod)NaBH₄ / NucleophileModerate: Prone to incomplete reductive cleavage.
Mmsb (Safety-Catch) Esterification0.20 – 0.50Me₃SiCl/Ph₃P, then TFAHigh: Fully compatible with Fmoc/Boc orthogonal strategies[3].

Visualized Workflows

Mechanism R1 2-Chlorotrityl Chloride (Solid Support) I1 Resin-Trt-O-Lys(Boc)-Fmoc (Ether Linkage) R1->I1 DIPEA, DCM - HCl R2 Fmoc-Lys(Boc)-ol (Nucleophile) R2->I1 P1 Peptide-Lys-ol (Free Alcohol) I1->P1 TFA Cleavage (Acidolysis)

Mechanistic pathway of Fmoc-Lys(Boc)-ol anchoring and acidolytic cleavage via 2-CTC resin.

Workflow Step1 1. Resin Swelling 2-CTC Resin in DCM Step2 2. Alcohol Anchoring Fmoc-Lys(Boc)-ol + DIPEA Step1->Step2 30 mins Step3 3. Capping MeOH / DIPEA / DCM Step2->Step3 48 hours, RT Step4 4. Chain Elongation Standard Fmoc SPPS Step3->Step4 Block unreacted sites Step5 5. Global Cleavage 95% TFA / Scavengers Step4->Step5 Iterative cycles Step6 6. Peptide Alcohol C-terminal Lys-ol Library Step5->Step6 2 hours, RT

Workflow for synthesizing C-terminal peptide alcohols using Fmoc-Lys(Boc)-ol and 2-CTC resin.

Self-Validating Experimental Protocols

Protocol 1: Anchoring Fmoc-Lys(Boc)-ol to 2-CTC Resin

Causality Note: Primary alcohols are inherently less nucleophilic than primary amines. While standard Fmoc-amino acids load onto 2-CTC in 1–2 hours, Fmoc-amino alcohols require significantly extended reaction times to achieve satisfactory loading capacities[5].

  • Resin Preparation: Weigh 1.0 g of 2-CTC resin (initial substitution ~1.0–1.2 mmol/g) into a fritted SPPS reaction vessel. Swell the resin in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes.

    • Critical Control: Ensure all glassware and solvents are strictly anhydrous. Ambient moisture will rapidly hydrolyze the highly reactive trityl chloride to an inert trityl alcohol[4].

  • Reagent Activation: Dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Lys(Boc)-ol in a minimal volume of dry DCM/DMF (1:1 v/v). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Etherification: Drain the DCM from the swelled resin and immediately add the Fmoc-Lys(Boc)-ol solution. Agitate the vessel gently at room temperature for 48 hours [5].

  • Capping: Unreacted trityl chloride sites must be permanently blocked; otherwise, they will irreversibly bind the next amino acid in the sequence, terminating the chain[4]. Drain the reaction mixture and add 10 mL of a capping solution containing DCM/MeOH/DIPEA (17:2:1 v/v/v). Agitate for 30 minutes.

  • Washing: Drain and wash the resin extensively: DMF (3 × 10 mL), DCM (3 × 10 mL), and Hexanes (2 × 10 mL). Dry the resin thoroughly under a vacuum.

Validation Checkpoint: Do not proceed to library synthesis without quantifying the actual resin loading. Relying on mass gain is inaccurate due to solvent trapping. Cleave the Fmoc group from a precisely weighed 5.0 mg resin aliquot using 20% piperidine in DMF. Measure the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm. A successful anchoring step should yield a loading of 0.30–0.60 mmol/g .

Protocol 2: Iterative Library Elongation

With the Fmoc-Lys(Boc)-ol securely tethered via an ether bond, standard Fmoc SPPS protocols can be safely employed. The ether linkage is entirely orthogonal to base-catalyzed Fmoc removal[2].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash with DMF (5 × 1 min).

  • Coupling: For subsequent amino acids, use 4.0 equivalents of the Fmoc-amino acid, activated with 4.0 eq of DIC and 4.0 eq of OxymaPure in DMF. Couple for 60 minutes at room temperature.

  • Washing: Wash with DMF (3 × 1 min) and DCM (3 × 1 min). Repeat cycles until the target library sequences are fully assembled.

Protocol 3: Global Cleavage and Deprotection

Causality Note: The use of a high-concentration TFA cocktail achieves two objectives simultaneously: it cleaves the acid-labile ether bond linking the peptide alcohol to the 2-CTC resin, and it removes the tightly bound Boc protecting group from the lysine ε-amine.

  • Cleavage Cocktail: Prepare a fresh solution of TFA / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Acidolysis: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the cleavage solution. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly 20% of its original volume. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the C-terminal peptide alcohol.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether, and lyophilize from a water/acetonitrile mixture to yield the final Fmoc-Lys-ol containing peptide library.

References

  • [2],[1] Arbour, C. A., Mendoza, L. G., & Stockdill, J. L. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry (via PMC). URL:[Link]

  • [6],[3] Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules (MDPI). URL:[Link]

  • [5],[7] Cameron, B. J., et al. (2013). Evaluation of Sequential Chemoselective Peptide Ligation and Molecular Dynamics Simulations. Peptide Synthetics. URL:[Link]

Sources

Application

Analytical Techniques for Characterizing Fmoc-Lys(Boc)-ol Containing Peptides

This guide details the analytical characterization of Fmoc-Lys(Boc)-ol , a critical raw material and intermediate in the synthesis of C-terminal peptide alcohols (peptidols). These derivatives are essential in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical characterization of Fmoc-Lys(Boc)-ol , a critical raw material and intermediate in the synthesis of C-terminal peptide alcohols (peptidols). These derivatives are essential in the development of protease inhibitors, radioligands (e.g., Octreotide), and specific antimicrobial peptides.

[1][2][3]

Introduction & Molecule Profile

Fmoc-Lys(Boc)-ol (Fmoc-L-Lysinol(Boc)) is the reduced C-terminal alcohol derivative of the standard amino acid Fmoc-Lys(Boc)-OH. Unlike standard amino acids used in Solid Phase Peptide Synthesis (SPPS) which anchor via a carboxyl group, the alcohol functionality requires specific handling or distinct resins (e.g., 2-chlorotrityl chloride via ether linkage) and presents unique analytical challenges.

Chemical Profile[1][2][4][5][6][7]
  • IUPAC Name: (9H-fluoren-9-yl)methyl tert-butyl ((S)-6-hydroxyhexane-1,5-diyl)bis(carbamate)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 454.56 g/mol

  • Solubility: Soluble in organic solvents (DMF, DMSO, Methanol, Acetonitrile); sparingly soluble in water.

  • Critical Impurities:

    • Fmoc-Lys(Boc)-OH (Acid): Result of incomplete reduction or oxidation.

    • D-Enantiomer: Result of racemization during the reduction of the starting amino acid.

    • Free Amine: Result of Fmoc instability.

Analytical Workflow

The following workflow illustrates the logical progression from raw material qualification to final peptide analysis.

AnalyticalWorkflow RawMaterial Raw Material: Fmoc-Lys(Boc)-ol Identity Identity Confirmation (LC-MS / NMR) RawMaterial->Identity Purity Chemical Purity (RP-HPLC) RawMaterial->Purity Chiral Enantiomeric Purity (Chiral HPLC) RawMaterial->Chiral PeptideSynth Peptide Synthesis (SPPS / Solution) Identity->PeptideSynth If Pass Purity->PeptideSynth Chiral->PeptideSynth FinalAnalysis Final Peptide Alcohol Characterization PeptideSynth->FinalAnalysis

Figure 1: Analytical workflow ensuring the integrity of Fmoc-Lys(Boc)-ol prior to and after peptide synthesis.

High-Performance Liquid Chromatography (RP-HPLC)[2][8][9]

Objective: Quantify chemical purity and detect the corresponding acid impurity (Fmoc-Lys(Boc)-OH).

Method Rationale

Reverse-Phase (RP) chromatography is the standard.[1] The alcohol derivative is less polar than its acid counterpart due to the loss of the ionizable carboxyl group.

  • Mobile Phase Choice: While 0.1% TFA is standard, 0.1% Formic Acid is recommended if coupling to MS, or to minimize risk of Boc deprotection during long sequences, though Boc is generally stable in 0.1% TFA for analytical run times.

  • Separation Mechanism: The alcohol (Lys-ol) will typically elute later than the acid (Lys-OH) on a C18 column under acidic conditions because the carboxyl group of the impurity is ionized (or more polar), reducing its retention relative to the neutral alcohol.

Protocol: Purity Assessment
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Fmoc specific) and 214 nm (peptide bond/amide). 265 nm is preferred for quantitation of Fmoc-derivatives as it avoids baseline drift from TFA.

  • Sample Prep: Dissolve 1 mg/mL in 50% Acetonitrile/Water.

Acceptance Criteria: Purity


 98.0%. Acid impurity 

0.5%.

Chiral Analysis (Enantiomeric Purity)

Objective: Ensure the material is the L-isomer. Racemization is a high risk during the reduction of amino acids to amino alcohols.

Method Strategy: Direct Chiral HPLC

Unlike amino acids which are often derivatized with Marfey’s reagent (FDAA), Fmoc-Lys(Boc)-ol is already protected . Derivatization would require removing the Fmoc group, which could induce further racemization. Therefore, Direct Chiral HPLC using polysaccharide-based stationary phases is the scientifically superior and self-validating approach [1].

Protocol: Chiral Separation
  • Column: Immobilized Polysaccharide (e.g., Lux Cellulose-2 or Chiralpak IC ). These phases (Cellulose tris(3-chloro-4-methylphenylcarbamate)) show excellent recognition for Fmoc-amino alcohols.

  • Mobile Phase: Isocratic elution is critical for chiral separation.

    • Composition: Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Note: Normal phase modes often provide better selectivity for protected amino alcohols than Reverse Phase.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 265 nm.

Validation: Inject a racemic standard (mix of L- and D-Fmoc-Lys(Boc)-ol) to establish resolution (


). The D-isomer typically elutes before the L-isomer on Cellulose-2 columns, but this must be experimentally verified with the standard.

Mass Spectrometry (LC-MS)[4][10][11]

Objective: Structural confirmation and differentiation from the acid form.

Mechanistic Insight

The mass difference between the Alcohol (


) and the Acid  (

) is 14 Da .
  • Fmoc-Lys(Boc)-OH (Acid): MW 468.5

  • Fmoc-Lys(Boc)-ol (Alcohol): MW 454.5

Fragmentation Patterns (ESI-MS/MS)

In positive ion mode (


), peptide alcohols exhibit distinct fragmentation compared to acids [2]:
  • Water Loss: Alcohols readily lose a water molecule (

    
    ). This is often the base peak in source fragmentation for alcohols.
    
  • Absence of y1 Ion: In a synthesized peptide, a C-terminal alcohol cannot form a standard

    
     ion (which requires a C-terminal carboxyl). Instead, it forms a modified fragment corresponding to the amino alcohol residue.
    
  • Boc Loss: A characteristic loss of 100 Da (isobutylene +

    
    ) or 56 Da (isobutylene) is observed if the collision energy is sufficient.
    

Table 1: Key MS Signals

SpeciesFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key Fragment (Loss of H2O)
Fmoc-Lys(Boc)-OH

468.23469.2451.2
Fmoc-Lys(Boc)-ol

454.25455.3437.3 (Dominant)

References

  • Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Matrix Science. (2024). Peptide Fragmentation Nomenclature and Mechanisms. Link

  • Sigma-Aldrich. (2024). Fmoc-Lys(Boc)-OH Product Specification and Analysis. Link

  • BenchChem. (2025).[2][3] Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Troubleshooting for Lys(Boc)-ol Peptide Cleavage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when synthesizing peptide alcohols—specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when synthesizing peptide alcohols—specifically those featuring C-terminal Lys(Boc)-ol.

Standard solid-phase peptide synthesis (SPPS) protocols are optimized for C-terminal carboxylic acids or amides. When you introduce an amino alcohol to a 2-chlorotrityl chloride (2-CTC) resin, the fundamental chemistry changes. This guide provides the mechanistic insights, diagnostic FAQs, and optimized self-validating protocols required to successfully cleave these challenging sequences without compromising the integrity of your product.

Part 1: Mechanistic Insights (The "Why")

To troubleshoot cleavage issues, we must first understand the fundamental structural difference at the resin linkage:

  • The Ether vs. Ester Linkage: Standard amino acids attach to 2-CTC resin via their carboxylate group, forming a trityl ester. In contrast, Lys(Boc)-ol is anchored via its C-terminal hydroxyl group, forming a trityl ether.

  • Steric Crowding & Acid Stability: Trityl ethers are significantly more resistant to acidolysis than trityl esters due to severe steric crowding around the C–O bond and the poorer leaving-group ability of the alkoxide [1].

  • The Dual Threat: Because the ether bond is stubborn, chemists often increase the Trifluoroacetic Acid (TFA) concentration or extend cleavage times. This triggers two catastrophic side reactions:

    • Premature Boc Loss: The side-chain Boc protecting group on the Lysine is highly acid-labile. Pushing TFA concentrations above 2-3% to force ether cleavage will strip the Boc group.

    • Trifluoroacetylation: In TFA-containing mixtures, the newly liberated C-terminal alcohol acts as a nucleophile, reacting with TFA to form an unwanted O-trifluoroacetate ester (+96 Da mass shift) [1].

Part 2: Diagnostic FAQ & Troubleshooting

Q1: My cleavage yield is <30% when using the standard 1% TFA in DCM protocol for 1 hour. Should I increase the TFA concentration? No. Increasing the TFA concentration will strip the Boc group from your Lysine side chain before the ether bond fully cleaves. Instead of increasing acid strength, you must increase the solvation effect. Switch to a Hexafluoroisopropanol (HFIP) based cocktail. HFIP is a strongly hydrogen-bonding, mildly acidic solvent that drastically accelerates the cleavage kinetics of resin-bound ethers without harming the Boc group.

Q2: I am trying to isolate the fully protected peptide alcohol. My LC-MS shows the correct mass, but also a massive peak at M - 100 Da. What happened? The -100 Da mass shift corresponds to the loss of the tert-butoxycarbonyl (Boc) group. Your cleavage cocktail is too acidic or your cleavage time is too long. Ensure your Dichloromethane (DCM) is anhydrous, as moisture can increase the effective acidity of TFA. Better yet, abandon TFA entirely and use the 20% HFIP in DCM protocol detailed below.

Q3: I performed a global deprotection (95% TFA / 2.5% TIS / 2.5% H₂O) to remove the Boc group and cleave the peptide simultaneously. The Boc is gone, but I have a major byproduct with a +96 Da mass shift. What is this? This is O-trifluoroacetylation . During global deprotection, the highly concentrated TFA reacts with the C-terminal hydroxyl group of your Lys-ol residue, forming a trifluoroacetate ester.

  • Solution A (Preventative): Use a TFA-free global deprotection cocktail, such as 0.1 N HCl in HFIP [2].

  • Solution B (Remedial): If you already have the +96 Da adduct, dissolve the crude peptide in a mild basic solution (e.g., 5% piperidine in DMF or 0.1 M ammonium hydroxide) for 30 minutes at room temperature to hydrolyze the ester back to the alcohol, then re-acidify and purify.

Part 3: Quantitative Cocktail Comparison

The table below summarizes the causality and outcomes of various cleavage cocktails when applied to Lys(Boc)-ol attached to 2-CTC resin.

Cleavage CocktailCleavage Kinetics (Ether Bond)Boc Group StabilityTrifluoroacetylation RiskPrimary Application & Recommendation
1% TFA in DCM Very Slow (<40% in 1h)HighModerateNot recommended for amino alcohols.
5-10% TFA in DCM Moderate (~80% in 1h)Poor (Premature loss)High (+96 Da adduct)Avoid. Causes severe side reactions.
20-30% HFIP in DCM Fast (>95% in 1h)Excellent (Intact)None (TFA-free)Optimal for Protected Peptides.
0.1 N HCl in HFIP Very Fast (<30 min)Cleaved (Deprotected)None (TFA-free)Optimal for Global Deprotection.

Part 4: Workflow Visualization

Workflow Start Peptidyl-Lys(Boc)-ol on 2-CTC Resin Goal Desired Final State? Start->Goal Protected Fully Protected Peptide (Preserve Boc) Goal->Protected Deprotected Fully Deprotected Peptide (Remove Boc) Goal->Deprotected TFA_Prot 1-5% TFA in DCM Protected->TFA_Prot Traditional HFIP_Prot 20-30% HFIP in DCM Protected->HFIP_Prot Optimized TFA_Deprot 95% TFA Cocktail Deprotected->TFA_Deprot Traditional TFA_Free_Deprot 0.1 N HCl in HFIP Deprotected->TFA_Free_Deprot Optimized Issue1 Risk: Boc Loss & Trifluoroacetylation TFA_Prot->Issue1 Success1 Optimal: Intact Boc, High Yield HFIP_Prot->Success1 Issue2 Risk: +96 Da Adduct (O-TFA Ester) TFA_Deprot->Issue2 Success2 Optimal: Clean Deprotected Alcohol TFA_Free_Deprot->Success2

Decision tree for optimizing cleavage of Lys(Boc)-ol peptides from 2-CTC resin.

Part 5: Validated Experimental Protocols

Protocol A: Optimized Cleavage of FULLY PROTECTED Lys(Boc)-ol Peptides

Use this protocol when you need to isolate the peptide alcohol with the side-chain Boc group perfectly intact (e.g., for downstream fragment condensation).

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with anhydrous DCM (5 × 1 min) to remove any residual DMF.

    • Causality: DMF is a weak base. Even trace amounts will neutralize the mild acidity of HFIP, severely depressing the cleavage kinetics of the already stubborn ether bond.

  • Cocktail Preparation: Prepare a fresh solution of 20% HFIP in anhydrous DCM (v/v).

  • Primary Cleavage: Add the HFIP/DCM cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 30 minutes.

  • Filtration: Filter the cleavage solution into a clean round-bottom flask containing a small amount of cold hexane to stabilize the eluent.

  • Secondary Cleavage: Repeat the cleavage (Steps 3 & 4) one more time for 30 minutes to ensure quantitative release of the sterically hindered ether.

  • Resin Wash: Wash the resin with DCM (3 × 1 min) and combine all filtrates.

  • Concentration: Evaporate the combined filtrates under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C .

    • Causality: HFIP has a low boiling point (58°C) and is easily removed. Keeping the temperature strictly below 30°C prevents thermally-induced degradation of the Boc group in the concentrated state.

  • Validation Checkpoint: Analyze a micro-aliquot of the crude product via LC-MS.

    • Self-Validation: You must observe the target mass with the Boc group intact, and an absolute absence of the +96 Da (trifluoroacetyl) adduct. If a -100 Da peak is observed, ensure your DCM was strictly anhydrous in future runs.

Protocol B: TFA-Free GLOBAL DEPROTECTION of Lys-ol Peptides

Use this protocol when you want to simultaneously cleave the peptide from the resin AND remove the Boc group, without risking C-terminal trifluoroacetylation.

Step-by-Step Methodology:

  • Resin Preparation: Wash the resin with DCM (5 × 1 min).

  • Cocktail Preparation: Prepare a solution of 0.1 N HCl in HFIP. (This can be achieved by adding the appropriate volume of concentrated aqueous HCl or HCl in dioxane to pure HFIP) [2]. Add 2.5% Triisopropylsilane (TIS) as a carbocation scavenger.

  • Reaction: Add the cocktail to the resin (10 mL/g) and agitate for 45–60 minutes at room temperature.

    • Causality: The highly polar, protic environment of HFIP stabilizes the transition state of the ether cleavage, while the HCl rapidly removes the Boc group. Because no TFA is present, O-trifluoroacetylation is chemically impossible.

  • Filtration & Precipitation: Filter the resin, wash with a small amount of HFIP, and precipitate the fully deprotected peptide directly into 10 volumes of ice-cold diethyl ether.

  • Validation Checkpoint: Centrifuge, decant the ether, and analyze the peptide pellet via LC-MS.

    • Self-Validation: The mass should correspond to the fully deprotected peptide alcohol. The complete absence of +96 Da adducts validates the TFA-free approach.

References

  • Title: The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers Source: Journal of Peptide Science, 12(6), 428-436 (2006). URL: [Link]

  • Title: New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol Source: Organic Letters, 14(24), 6346–6349 (2012). URL: [Link]

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for Fmoc-Lys(Boc)-ol Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who require absolute structural and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who require absolute structural and chiral fidelity in their peptide building blocks.

Fmoc-Lys(Boc)-ol is a critical intermediate used in the synthesis of C-terminal modified peptides, peptide alcohols, and masked peptide aldehydes. However, the reduction of its precursor, Fmoc-Lys(Boc)-OH, is fraught with mechanistic pitfalls that can generate complex impurity profiles. This guide deconstructs the causality behind these impurities and provides self-validating protocols to ensure your starting materials meet rigorous pharmaceutical standards.

Diagnostic Impurity Workflow

Before troubleshooting, it is essential to establish a robust analytical pipeline. The following workflow maps the logical progression of identifying structural and chiral deviations in your synthesized or procured Fmoc-Lys(Boc)-ol.

ImpurityWorkflow Start Crude Fmoc-Lys(Boc)-ol LCMS LC-MS (ESI+) Profiling Start->LCMS Chiral Chiral HPLC Analysis Start->Chiral Mass469 m/z 469.3 [M+H]+ (Residual SM) LCMS->Mass469 Mass233 m/z 233.2 [M+H]+ (Fmoc Cleavage) LCMS->Mass233 Mass355 m/z 355.2 [M+H]+ (Boc Cleavage) LCMS->Mass355 Mass455 m/z 455.3[M+H]+ (Target Product) LCMS->Mass455 DIsomer Peak at R_t2 (D-Enantiomer) Chiral->DIsomer LIsomer Peak at R_t1 (L-Enantiomer) Chiral->LIsomer

Diagnostic workflow for identifying structural and chiral impurities in Fmoc-Lys(Boc)-ol.

Quantitative Impurity Data Profile

To facilitate rapid LC-MS interpretation, compare your mass spectra against this standardized quantitative matrix.

Impurity ProfileMolecular FormulaExact MassExpected ESI+ (m/z)Primary Mechanistic Cause
Target: Fmoc-Lys(Boc)-ol C₂₆H₃₄N₂O₅454.25455.3 [M+H]⁺N/A (Desired Product)
Residual Starting Material C₂₆H₃₂N₂O₆468.23469.3 [M+H]⁺Incomplete activation/reduction
Fmoc-cleaved Alcohol C₁₁H₂₄N₂O₃232.18233.2 [M+H]⁺Base-catalyzed E1cB elimination
Boc-cleaved Alcohol C₂₁H₂₆N₂O₃354.19355.2 [M+H]⁺Acidic hydrolysis during workup
D-Enantiomer C₂₆H₃₄N₂O₅454.25455.3 [M+H]⁺Oxazolone intermediate formation

Troubleshooting FAQs: Mechanism & Causality

Q1: My LC-MS shows a significant m/z 469.3 peak alongside the expected m/z 455.3. Why is the reduction failing to reach completion? A: This indicates the presence of unreacted Fmoc-Lys(Boc)-OH. The causality lies in the activation step prior to reduction. If you are using a mixed anhydride method (e.g., isobutyl chloroformate), steric hindrance or degraded reagents can prevent complete conversion of the carboxylic acid to the highly electrophilic intermediate. The transition state requires 100% activation before the introduction of the hydride source (NaBH₄). Ensure your activating agent is fresh and the reaction is strictly anhydrous prior to the aqueous NaBH₄ quench.

Q2: I am detecting an impurity at m/z 233.2. What causes this premature Fmoc deprotection? A: The Fmoc protecting group is highly sensitive to basic conditions. If your activation protocol relies on excess tertiary amines (like triethylamine or N-methylmorpholine), the localized basicity can trigger an E1cB elimination of the Fmoc group, yielding dibenzofulvene and the free amine (m/z 233.2). To mitigate this, switch to a milder activation strategy. Utilizing 1,1'-carbonyldiimidazole (CDI) followed by NaBH₄ reduction provides a neutral-to-mildly-basic environment that preserves the Fmoc group while ensuring high yields [1].

Q3: My product purity is >98% by LC-MS, but downstream peptide synthesis yields epimeric mixtures. How do I troubleshoot this? A: You are experiencing racemization during the reduction step. When the carboxylic acid is over-activated, the nucleophilic oxygen of the adjacent Fmoc-carbamate carbonyl can attack the activated carbonyl carbon, forming an oxazolone ring. The alpha-proton of this oxazolone is highly acidic and easily abstracted, leading to a racemic mixture upon ring opening by the hydride. Because enantiomers share identical masses, LC-MS cannot detect this; you must use Chiral HPLC. The CDI/NaBH₄ method is specifically engineered to suppress oxazolone formation, retaining >99% optical purity[1].

Q4: Why does my organic extract form an unbreakable emulsion during the aqueous workup of the reduction? A: NaBH₄ reduction generates complex borate salts. These boron species tightly chelate the newly formed 1,2-amino alcohol, acting as amphiphilic emulsifiers. Simple aqueous extraction cannot break these coordination bonds. Causality-driven solution: Quench the reaction carefully with 1N HCl to pH 2-3 to hydrolyze the borate esters, or wash the organic layer with saturated aqueous Rochelle salt (potassium sodium tartrate). The tartrate competitively chelates the boron, forcing it into the aqueous phase and allowing for a crisp phase separation.

Mechanism Acid Fmoc-Lys(Boc)-OH Activation Activation (e.g., CDI) Acid->Activation AcylImid Acyl Imidazole Intermediate Activation->AcylImid Reduction NaBH4 Reduction AcylImid->Reduction Oxazolone Oxazolone Formation (Base-catalyzed) AcylImid->Oxazolone Excess Base/Heat Incomplete Incomplete Reduction AcylImid->Incomplete Quenched too early Product Fmoc-Lys(Boc)-ol Reduction->Product Racemization Racemized Product (Fmoc-D-Lys(Boc)-ol) Oxazolone->Racemization Reduction

Mechanistic pathway of Fmoc-Lys(Boc)-OH reduction and common impurity branching points.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as closed-loop systems. They include built-in validation steps to ensure data integrity before proceeding to downstream peptide synthesis, where the long aliphatic side chain of lysine is critical for preventing the intramolecular lactamization often seen in shorter analogs like ornithine [2].

Protocol A: Standardized LC-MS Impurity Profiling

Objective: Identify residual starting materials, over-reduction products, and protecting group loss.

  • Sample Preparation: Dissolve 1.0 mg of crude Fmoc-Lys(Boc)-ol in 1.0 mL of LC-MS grade Methanol.

    • Self-Validation Check: Visually inspect the vial. Complete dissolution is mandatory. Turbidity indicates the carryover of inorganic borate salts from the reduction workup, which will foul the ESI source. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Operate the mass spectrometer in ESI+ mode (scan range m/z 100–1000).

    • Self-Validation Check: Simultaneously monitor the UV trace at 254 nm and 301 nm. The Fmoc chromophore has a highly specific absorbance at 301 nm. If a peak appears in the MS (e.g., m/z 355.2) but lacks absorbance at 301 nm, it is not a Boc-cleaved impurity, as it lacks the Fmoc group.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Objective: Quantify the extent of racemization (D-isomer formation) during the carboxylic acid activation step.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized Fmoc-Lys(Boc)-ol in 1.0 mL of Hexane/Isopropanol (80:20 v/v).

  • System Suitability (Critical Step): Before analyzing your batch, inject a known racemic standard of Fmoc-D/L-Lys(Boc)-ol.

    • Self-Validation Check: You must achieve baseline resolution (Rs > 1.5) between the L-isomer and D-isomer peaks. If baseline resolution is not achieved, flush the column or adjust the isopropanol modifier concentration. Do not proceed to sample analysis.

  • Chromatographic Separation: Inject 10 µL of your sample onto a Chiralpak IC (or equivalent immobilized polysaccharide) column (4.6 x 250 mm, 5 µm).

    • Elution: Isocratic flow of Hexane/Isopropanol (80:20) at 1.0 mL/min.

  • Quantification: Monitor the UV absorbance at 254 nm. Calculate the enantiomeric excess using the area under the curve (AUC) for the L- and D-peaks: ee% =[(AUC_L - AUC_D) / (AUC_L + AUC_D)] x 100. An acceptable pharmaceutical grade starting material should exhibit >99.0% ee.

References

  • Hwang, et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-ol in Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the structural difference of a single oxygen atom can fundamentally alter a molecule's chemical behavior, synthetic utility, and biological application. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the structural difference of a single oxygen atom can fundamentally alter a molecule's chemical behavior, synthetic utility, and biological application. This guide provides an in-depth comparison between Fmoc-Lys(Boc)-OH (a standard protected amino acid) and Fmoc-Lys(Boc)-ol (a protected amino alcohol).

While both molecules serve as vehicles to incorporate a lysine side chain into a peptide, their distinct C-terminal functional groups dictate entirely different mechanistic pathways. Understanding the causality behind these differences is critical for researchers developing native peptides, protease inhibitors, or metabolically stable therapeutics like somatostatin analogs[1].

Mechanistic Divergence: Carboxylic Acid vs. Primary Alcohol

The core distinction between these two building blocks lies in their C-terminal functional groups, which dictate their role in SPPS.

Fmoc-Lys(Boc)-OH: The Standard Acylating Agent

Fmoc-Lys(Boc)-OH possesses a free alpha-carboxylic acid (-COOH)[2]. In standard SPPS, this carboxyl group must be chemically activated (typically using reagents like DIC and OxymaPure) to form a highly reactive O-acylisourea or active ester intermediate. This activated species is then subjected to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain, forming a stable amide (peptide) bond.

  • Epimerization Risk: Because activation involves a carbonyl carbon, there is an inherent risk of epimerization via the formation of a five-membered oxazolone ring, especially if base concentrations are poorly controlled[3].

Fmoc-Lys(Boc)-ol: The C-Terminal Nucleophile

Fmoc-Lys(Boc)-ol has its alpha-carboxyl group reduced to a primary alcohol (-CH₂OH). It cannot be activated by standard coupling reagents because it lacks the necessary carbonyl carbon. Therefore, it cannot act as an acylating agent to extend a peptide backbone. Instead, it is used exclusively to synthesize C-terminal peptide alcohols [4].

  • Epimerization Immunity: Because it lacks an alpha-carbonyl, Fmoc-Lys(Boc)-ol is mechanistically incapable of forming an oxazolone intermediate. Consequently, it does not undergo oxazolone-mediated epimerization at the C-terminus[3].

Divergence Root Fmoc-Lys(Boc) Derivatives Acid Fmoc-Lys(Boc)-OH (Carboxylic Acid) Root->Acid Alcohol Fmoc-Lys(Boc)-ol (Amino Alcohol) Root->Alcohol Mech1 Carboxyl Activation (Forms Active Ester) Acid->Mech1 Mech2 Hydroxyl Nucleophile (Forms Ether/Ester Linkage) Alcohol->Mech2 App1 Standard SPPS Chain Elongation Mech1->App1 App2 C-Terminal Peptide Alcohol Synthesis Mech2->App2

Logical divergence in the application of Fmoc-Lys(Boc)-OH versus Fmoc-Lys(Boc)-ol in SPPS.

Quantitative Comparison & Properties

The following table summarizes the operational and chemical parameters of both derivatives to guide experimental design.

ParameterFmoc-Lys(Boc)-OHFmoc-Lys(Boc)-ol
CAS Number 71989-26-9[2]133565-55-4 (Typical)
C-Terminal Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Primary Function Chain elongation; Lysine incorporation[2]C-terminal peptide alcohol synthesis[1]
Activation Required? Yes (e.g., DIC, HATU, HBTU)No (Acts directly as a nucleophile)
Resin Attachment Ester/Amide bond (Wang, Rink Amide)Ether bond (2-CTC) or via O-N acyl transfer[4]
Cleavage Conditions 95% TFA (Standard global deprotection)95% TFA (Ether cleavage may require extended time)
Biological Utility Native peptide synthesis, bioconjugationPeptaibols, protease inhibitors, Octreotide analogs[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate self-validating checkpoints. This prevents the propagation of errors through subsequent synthetic steps.

Protocol A: Standard Chain Elongation with Fmoc-Lys(Boc)-OH

This protocol describes the incorporation of lysine into a growing peptide chain.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Lys(Boc)-OH and 0.3 mmol of OxymaPure in minimal DMF. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser (ninhydrin) test on a few beads.

    • Causality Check: A colorless/yellow bead indicates >99% coupling efficiency (primary amines are fully acylated). A blue bead indicates unreacted amines, necessitating a second coupling cycle before proceeding.

Protocol B: Anchoring Fmoc-Lys(Boc)-ol for Peptide Alcohol Synthesis

Because C-terminal peptide alcohols lack a free carboxylic group, they cannot be attached to standard resins via conventional esterification[1]. Instead, the hydroxyl group is anchored to a 2-Chlorotrityl chloride (2-CTC) resin, forming a stable trityl ether.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry DCM for 30 minutes.

  • Nucleophilic Anchoring: Dissolve 1.2 mmol of Fmoc-Lys(Boc)-ol in dry DCM. Add 4.0 mmol of N,N-Diisopropylethylamine (DIPEA). Add this mixture to the resin and agitate for 4 hours at room temperature.

    • Mechanistic Note: Alcohols are weaker nucleophiles than amines or carboxylates; thus, extended reaction times and high concentrations of a non-nucleophilic base (DIPEA) are required to drive the etherification.

  • Capping: Cap unreacted trityl chloride sites by adding a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 20 minutes.

  • Self-Validation (UV-Vis Quantitation): Wash the resin with DCM and dry it. Weigh exactly 5.0 mg of the dry resin and treat it with 20% piperidine in DMF to cleave the Fmoc group. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm.

    • Causality Check: Use the Beer-Lambert law to calculate the exact loading capacity (mmol/g). If loading is below 0.3 mmol/g, the anchoring step must be repeated or optimized. Proceeding with unknown loading will ruin stoichiometric calculations for the rest of the synthesis.

AlcoholWorkflow Step1 2-CTC Resin Swelling Step2 Anchor -OH Group (Fmoc-Lys(Boc)-ol) Step1->Step2 Step3 Fmoc Deprotection (20% Piperidine) Step2->Step3 Step4 C-to-N Elongation (Standard SPPS) Step3->Step4 Step5 Global Cleavage (TFA Cocktail) Step4->Step5 Step6 Peptide Alcohol Product Step5->Step6

Step-by-step workflow for synthesizing C-terminal peptide alcohols using Fmoc-Lys(Boc)-ol.

Cleavage and Final Deprotection

The cleavage kinetics for the two workflows differ significantly due to the nature of their resin attachments.

  • Fmoc-Lys(Boc)-OH (Amide/Ester Linkage): Cleavage from standard Rink Amide or Wang resins is highly efficient using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours[2].

  • Fmoc-Lys(Boc)-ol (Trityl Ether Linkage): The trityl ether bond formed on 2-CTC resin is more stable than a trityl ester. While standard 95% TFA cocktails are used to globally deprotect the Boc side-chains, the cleavage of the ether bond may require extended time (up to 3–4 hours).

    • Self-Validating Check: Monitor the cleavage cocktail via LC-MS at 60-minute intervals. The appearance of the fully deprotected peptide alcohol mass without the +242 Da trityl adduct confirms successful release.

References[3] Recent Advances in the Synthesis of C-Terminally Modified Peptides | National Institutes of Health (PMC) |Verify Source[2] 71989-26-9 | Fmoc-Lys(Boc)-OH | ChemPep | Verify Source[1] WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols | Google Patents | Verify Source[4] Solid-Phase Synthesis of Peptide Alcohols | Angewandte Chemie (Thieme Connect) | Verify Source

Sources

Comparative

A Researcher's Guide to C-Terminal Peptide Modification: Alternatives to Fmoc-Lys(Boc)-ol

In the intricate world of peptide synthesis, the strategic modification of the C-terminus is a critical step that dictates the ultimate function, stability, and therapeutic potential of the final peptide.[1][2] For years...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of peptide synthesis, the strategic modification of the C-terminus is a critical step that dictates the ultimate function, stability, and therapeutic potential of the final peptide.[1][2] For years, Fmoc-Lys(Boc)-ol has been a valuable, albeit niche, reagent for introducing a C-terminal alcohol functionality. This guide provides an in-depth comparison of established and emerging alternatives to Fmoc-Lys(Boc)-ol, offering researchers a comprehensive toolkit for C-terminal functionalization. We will delve into the underlying chemistry, compare performance based on experimental data, and provide actionable protocols to empower your research and development.

The Role of C-Terminal Modification

The C-terminus of a peptide, with its terminal carboxyl group, is a prime target for modification. Such alterations can profoundly influence a peptide's pharmacokinetic and pharmacodynamic properties.[1] For instance, converting the C-terminal carboxylic acid to an amide can enhance metabolic stability by reducing susceptibility to carboxypeptidases.[2] Esterification can be employed to create prodrugs, as endogenous esterases can cleave the ester to release the active peptide.[1][2] Furthermore, the C-terminus serves as a key handle for conjugation to other molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), to create sophisticated probes and improve therapeutic profiles.[2]

Understanding Fmoc-Lys(Boc)-ol: A Specialized Tool

Fmoc-Lys(Boc)-ol is an amino alcohol derivative where the α-amino group is protected by the base-labile Fmoc group and the ε-amino group of the lysine side chain is protected by the acid-labile Boc group. Its primary application in solid-phase peptide synthesis (SPPS) is to introduce a C-terminal alcohol. This is typically achieved by attaching the hydroxyl group to a resin, followed by standard Fmoc-based peptide chain elongation.[3][4] However, this approach is not without its challenges. The attachment of the alcohol to the resin can be less efficient than the standard esterification of a carboxylic acid, and the final peptide alcohol can be prone to side reactions.

Key Alternatives for C-Terminal Modification

The limitations of a single reagent have spurred the development of a diverse array of strategies for C-terminal modification. These can be broadly categorized based on the timing of the modification: pre-synthesis (functionalized resins), during synthesis (orthogonal protecting groups), and post-synthesis (on-resin or solution-phase modifications).

Pre-functionalized Resins: A Direct Approach

The most straightforward method to obtain a specific C-terminal functionality is to start with a resin that is already modified to yield the desired group upon cleavage.

  • Wang and Rink Amide Resins: These are the workhorses of SPPS for generating C-terminal carboxylic acids and amides, respectively.[1] They offer high efficiency and predictability.

  • Specialized Resins: A variety of resins are commercially available for the direct synthesis of C-terminal N-alkyl amides, aldehydes, and other functionalities.[1]

Comparison with Fmoc-Lys(Boc)-ol: Pre-functionalized resins offer a more direct and often higher-yielding route to common C-terminal modifications compared to the multi-step process involving Fmoc-Lys(Boc)-ol for introducing an alcohol. However, they lack the flexibility for late-stage diversification.

Orthogonal Protecting Groups: On-Resin Side-Chain Modification

Orthogonal protecting groups are a cornerstone of modern peptide chemistry, allowing for the selective deprotection and modification of specific sites on a peptide while it is still attached to the solid support.[5][6][][] This strategy is particularly powerful for introducing unique functionalities at the C-terminus or on side chains.

  • Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH: These are perhaps the most widely used alternatives for site-specific modification. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are orthogonal to the standard Fmoc/tBu strategy.[9][10][11] They are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage. However, they can be selectively removed with dilute hydrazine, exposing the lysine side-chain amino group for modification.[9][11][12][13]

Experimental Data Synopsis:

ReagentDeprotection ConditionKey AdvantagesCommon Challenges
Fmoc-Lys(Boc)-ol TFA (for Boc)Direct introduction of C-terminal alcohol.Lower resin loading efficiency; potential side reactions.
Fmoc-Lys(Dde)-OH 2% Hydrazine in DMFHigh orthogonality; allows for on-resin modification.Hydrazine can be harsh; potential for side reactions if not carefully controlled.[14][15]
Fmoc-Lys(ivDde)-OH 2% Hydrazine in DMFSimilar to Dde but with slightly different cleavage kinetics.[9]Similar challenges to Dde. Incomplete removal can be an issue, especially for longer peptides.[9]

Logical Workflow for On-Resin Modification using Fmoc-Lys(Dde)-OH:

OnResinModification Resin Solid Support Peptide_Dde Resin-Peptide-Lys(Dde) Resin->Peptide_Dde SPPS Deprotection 2% Hydrazine / DMF Peptide_Dde->Deprotection Peptide_NH2 Resin-Peptide-Lys(NH2) Deprotection->Peptide_NH2 Modification Couple Moiety-COOH Peptide_NH2->Modification Modified_Peptide Resin-Peptide-Lys(Moiety) Modification->Modified_Peptide Cleavage TFA / Scavengers Modified_Peptide->Cleavage Final_Product H2N-Peptide-Lys(Moiety)-COOH Cleavage->Final_Product

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-Lys(Boc)-ol

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of arbitrary compliance rules, but as a logical system governed by chemical causality. Fmoc-Lys(Boc)-ol (Nα-Fmoc-Nε-Boc-L...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a set of arbitrary compliance rules, but as a logical system governed by chemical causality. Fmoc-Lys(Boc)-ol (Nα-Fmoc-Nε-Boc-L-lysinol) is a highly specialized amino alcohol derivative critical for synthesizing C-terminal peptide alcohols, protease-resistant peptidomimetics, and targeted drug delivery systems[1].

Because the C-terminus is reduced to a primary alcohol, this compound prevents epimerization during resin attachment and provides a unique nucleophilic handle for bioconjugation. However, the safe handling of Fmoc-Lys(Boc)-ol extends beyond the powder itself; the true operational hazards emerge from the highly reactive, toxic organic solvents (such as Dichloromethane [DCM], N,N-Dimethylformamide [DMF], and Piperidine) required to unlock its synthetic utility.

This guide provides a causality-driven, self-validating framework for the safe handling, synthesis integration, and disposal of Fmoc-Lys(Boc)-ol.

Physicochemical Profile & Quantitative Data

To design an effective safety and operational plan, we must first understand the quantitative boundaries of the molecule.

Table 1: Fmoc-Lys(Boc)-ol Physicochemical & Safety Profile

Property / SpecificationValueOperational Implication & Causality
CAS Number 198561-38-5Unique identifier for SDS cross-referencing and inventory logging[1].
Molecular Weight 454.6 g/mol Critical for calculating exact stoichiometric equivalents during resin loading[1].
Melting Point 135–142 °C (Dec)Indicates thermal stability at room temperature, but requires cold storage to prevent degradation[1].
Storage Temperature 0–8 °C (Blue Ice)Long-term storage must be refrigerated. Do not store long-term once dissolved in solution[1][2].
Solubility DMF, DCM, NMPDictates PPE selection. These solvents are potent penetration enhancers and defatting agents.
Purity Requirement ≥ 98% (HPLC)Impurities can cause premature chain termination during Solid-Phase Peptide Synthesis (SPPS)[1].

Causality-Driven Hazard Assessment & PPE Selection

Fmoc-Lys(Boc)-ol is a fine, white to off-white powder. While the compound itself exhibits low acute toxicity, the handling process introduces specific physical and chemical risks.

  • Respiratory Protection (N95/FFP2 or Fume Hood):

    • The Causality: Fmoc-protected amino acids can accumulate static charge, leading to the rapid aerosolization of fine powders when a container is opened. Repeated inhalation of these fine particulates can cause severe respiratory sensitization. All weighing must be performed inside a ventilated balance enclosure or a Class II chemical fume hood.

  • Hand Protection (Strategic Double-Gloving):

    • The Causality: When Fmoc-Lys(Boc)-ol is dissolved in DCM or DMF, the risk profile shifts from the powder to the solvent. DMF is a teratogen and a potent dermal penetration enhancer, meaning it will carry dissolved Fmoc-Lys(Boc)-ol directly through the skin into the bloodstream. Standard 8-mil nitrile gloves offer splash protection but are permeated by DCM in under 3 minutes. Protocol: Wear an inner nitrile glove for dexterity and an outer heavy-duty butyl rubber glove when handling the dissolved compound during synthesis.

  • Eye Protection (ANSI Z87.1 Goggles):

    • The Causality: Safety glasses with side shields are insufficient. Liquid splashes from base-catalyzed deprotection steps (e.g., 20% piperidine) can cause irreversible corneal damage. Unvented or indirectly vented goggles are mandatory.

Operational Workflow: Resin Loading & Coupling

The following step-by-step methodology details the attachment of Fmoc-Lys(Boc)-ol to a 2-Chlorotrityl Chloride (2-CTC) resin.

Step 1: Preparation & Static-Free Weighing Calculate the required mass of Fmoc-Lys(Boc)-ol for a targeted resin loading (typically 0.3–0.8 mmol/g). Causality: Overloading the resin leads to steric hindrance during subsequent peptide chain elongation, drastically reducing overall yield. Weigh the powder using a static-dissipative (e.g., grounded metal or anti-static polymer) spatula to prevent aerosolization.

Step 2: Anhydrous Dissolution Dissolve the amino alcohol in anhydrous DCM or DMF. Causality: The use of strictly anhydrous solvents is critical. Any ambient moisture will competitively react with the highly electrophilic 2-CTC resin, dead-ending the synthesis before it begins. Do not store the compound in solution; use immediately[2].

Step 3: Base-Catalyzed Coupling Add N,N-Diisopropylethylamine (DIPEA) to the solution (2.5 equivalents relative to the resin). Transfer to the reaction vessel containing pre-swollen 2-CTC resin and agitate via orbital shaking for 2 hours. Causality: DIPEA acts as an acid scavenger. It neutralizes the HCl generated when the primary alcohol of Fmoc-Lys(Boc)-ol attacks the trityl chloride group. Never use magnetic stirring, as the stir bar will physically crush the fragile polystyrene resin beads, clogging the reaction frit.

Step 4: Capping Terminate the reaction by adding a capping cocktail of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 15 minutes. Causality: Methanol is a small, highly reactive nucleophile. It will cap any remaining unreacted trityl chloride sites on the resin, preventing the accidental insertion of the next amino acid directly onto the resin, which would cause catastrophic deletion sequences.

Self-Validating System: The UV Cleavage Assay

To ensure this protocol is a self-validating system , the operator must perform an Fmoc cleavage assay immediately after Step 4.

  • Isolate and dry a 5 mg aliquot of the loaded resin.

  • Treat with 20% piperidine in DMF to cleave the Fmoc group, releasing the dibenzofulvene-piperidine adduct.

  • Measure the UV absorbance of the supernatant at 301 nm. Validation Logic: By calculating the exact empirical loading capacity (mmol/g) from the Beer-Lambert law, the operator proves the physical integrity of the coupling. If the empirical loading matches the theoretical calculation, the entire preceding safety, handling, and anhydrous dissolution protocol validates its own success.

Workflow A 1. Fmoc-Lys(Boc)-ol Powder Weighing & Handling B 2. Dissolution (Anhydrous DCM/DMF) A->B Transfer to Fume Hood Use Static-Dissipative Scoop C 3. Resin Coupling (2-CTC Resin + DIPEA) B->C Nucleophilic Attack (Strictly Avoid Moisture) D 4. Capping (DCM/MeOH/DIPEA) C->D Neutralize HCl Prevent Bead Crushing E 5. UV Validation (Fmoc Cleavage Assay) D->E Block Unreacted Sites F 6. Peptide Elongation (Next Amino Acid) E->F Confirm Loading Yield (Self-Validation Checkpoint)

Operational workflow for Fmoc-Lys(Boc)-ol resin loading and self-validating UV quantification.

Spill Management & Disposal Plan

A rapid, pre-planned response to spills prevents localized accidents from escalating into laboratory-wide exposure events.

Scenario A: Solid Spill (Powder on Benchtop)

  • Isolate: Stop ventilation drafts (e.g., turn off nearby oscillating fans) to prevent powder dispersion.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the fine powder, exponentially increasing inhalation risk. Instead, cover the spill with absorbent paper towels lightly dampened with isopropanol or water to suppress dust formation.

  • Collect: Carefully scoop the damp mass using a non-sparking polymer tool into a designated solid hazardous waste container.

Scenario B: Liquid Spill (Dissolved in DMF/DCM)

  • Evacuate: If the spill exceeds 100 mL outside a fume hood, evacuate the immediate area. DCM has a high vapor pressure and will rapidly displace oxygen while acting as a central nervous system depressant.

  • Absorb: Layer the spill from the outside-in with a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad) to prevent the spread of the solvent.

  • Dispose: Collect the saturated absorbent and place it in a heavily sealed, properly labeled organic waste container.

Waste Segregation & Disposal Causality: Never mix the waste streams. Liquid waste containing DCM must be strictly routed to the Halogenated Organic Waste stream. Waste containing only DMF, NMP, or Piperidine must go to the Non-Halogenated Organic Waste stream. Causality: Mixing halogenated and non-halogenated waste violates EPA/RCRA regulations, creates explosive potentials in waste drums, and drastically increases institutional disposal costs.

References

1. 2.

Sources

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